

# An In-depth Technical Guide to the Physicochemical Properties of Cinnamaldehyde Oxime

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## Compound of Interest

Compound Name: Cinnamaldehyde oxime

Cat. No.: B7722432

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **cinnamaldehyde oxime**. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

## Physicochemical Properties

**Cinnamaldehyde oxime** is a derivative of cinnamaldehyde, a major component of cinnamon. The introduction of the oxime functional group alters its electronic and steric properties, influencing its chemical reactivity and biological interactions.

## Identification and General Properties

Property	Value	Reference(s)
IUPAC Name	(1E,2E)-N-(3-phenylprop-2-enylidene)hydroxylamine	
Synonyms	Cinnamaldoxime, 3-Phenylacrylaldehyde oxime	
CAS Number	13372-81-1	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	
Molecular Weight	147.17 g/mol	
Appearance	Light brown or orange to brown solid/powder	

## Physicochemical Data

The following table summarizes key quantitative physicochemical data for **cinnamaldehyde oxime**.

Property	Value	Reference(s)
Melting Point	114-125 °C	
Boiling Point	280.3 °C at 760 mmHg (Predicted)	
Solubility	Insoluble in water. Soluble in organic solvents like ether and chloroform.	
pKa	10.46 ± 0.11 (Predicted)	
LogP	2.78 (ACD/LogP)	
Polar Surface Area	32.59 Å <sup>2</sup>	
Density	0.97 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Flash Point	165.1 °C	
Refractive Index	1.513	

## Synthesis and Characterization

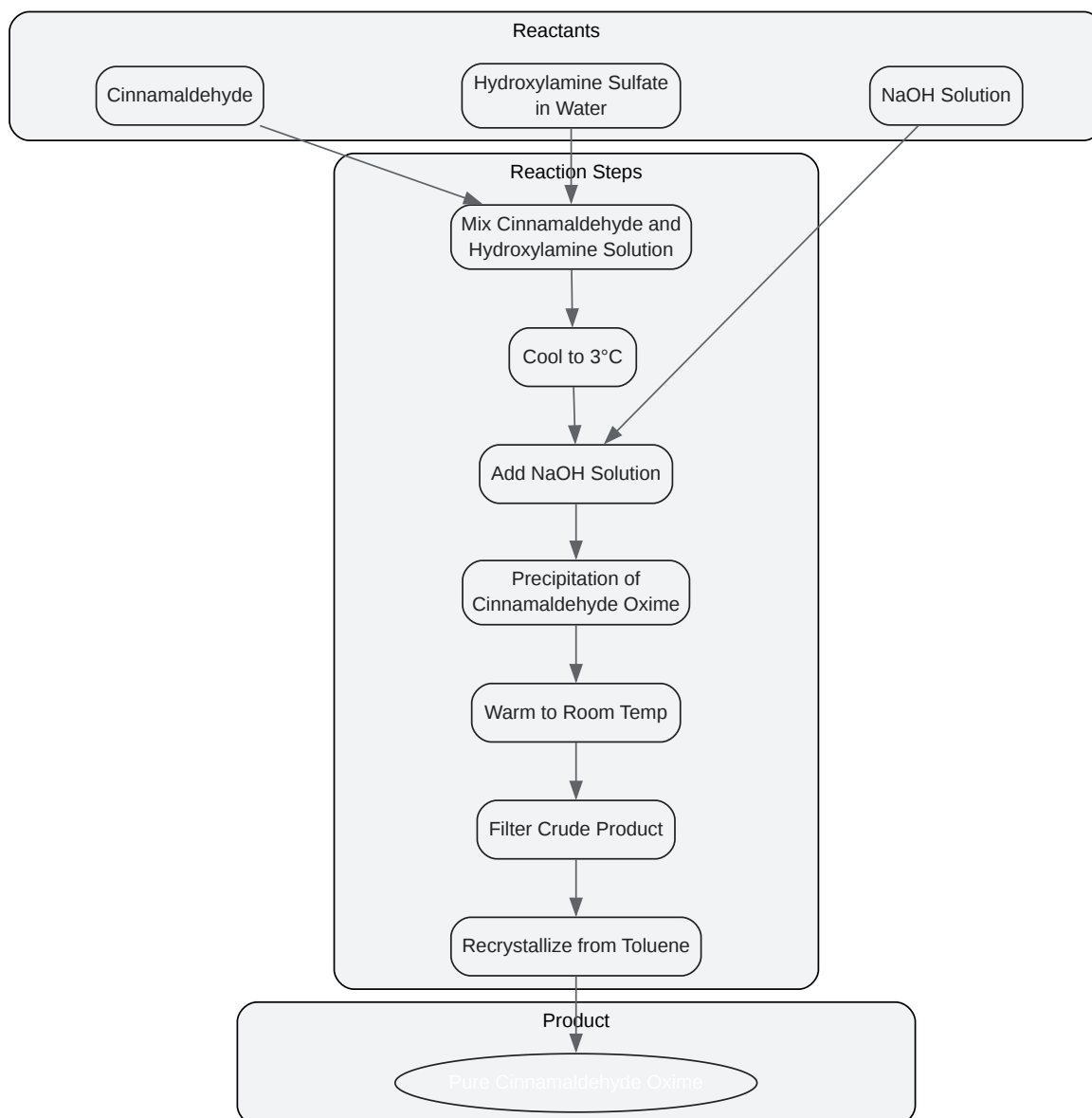
### Synthesis of Cinnamaldehyde Oxime

A common method for the synthesis of **cinnamaldehyde oxime** involves the reaction of cinnamaldehyde with hydroxylamine.

#### Experimental Protocol:

- Preparation of Hydroxylamine Solution: Dissolve 39.1 g (0.48 mols) of hydroxylamine sulfate in 79.5 g of water.
- Reaction Setup: In a reaction vessel, add 53.3 g (0.40 mols) of cinnamaldehyde to the hydroxylamine solution.
- Cooling: Cool the mixture in an ice-water bath to 3 °C.

- Addition of Base: Slowly add a solution of 17.7 g (0.44 mol) of NaOH in 17.7 g of water over a period of 25 minutes. The **cinnamaldehyde oxime** will precipitate out of the solution.
- Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and then filter the crude product.
- Purification: Recrystallize the crude product from toluene to obtain pure **cinnamaldehyde oxime** as white crystals. The reported yield is approximately 70%.



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**Caption:** Workflow for the synthesis of **cinnamaldehyde oxime**.

## Spectral Characterization

- **<sup>1</sup>H NMR:** The proton NMR spectrum of **cinnamaldehyde oxime** will show characteristic signals for the aromatic protons, the vinylic protons of the propenyl chain, the oxime proton, and the aldehydic proton.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the vinyl carbons, and the carbon of the oxime group.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the instrument used.

The IR spectrum of **cinnamaldehyde oxime** is characterized by the following absorption bands:

Wavenumber (cm <sup>-1</sup> )	Assignment
~3356	O-H stretch (of the oxime)
~1630	C=N stretch (of the oxime)
~1444	C=C stretch (aromatic)
~976-987	=C-H bend (trans-alkene)

Mass spectrometry of **cinnamaldehyde oxime** would be expected to show a molecular ion peak corresponding to its molecular weight (147.17 g/mol ). Fragmentation patterns would likely involve cleavage of the C-C single bond between the vinyl group and the phenyl ring, as well as fragmentation of the oxime moiety.

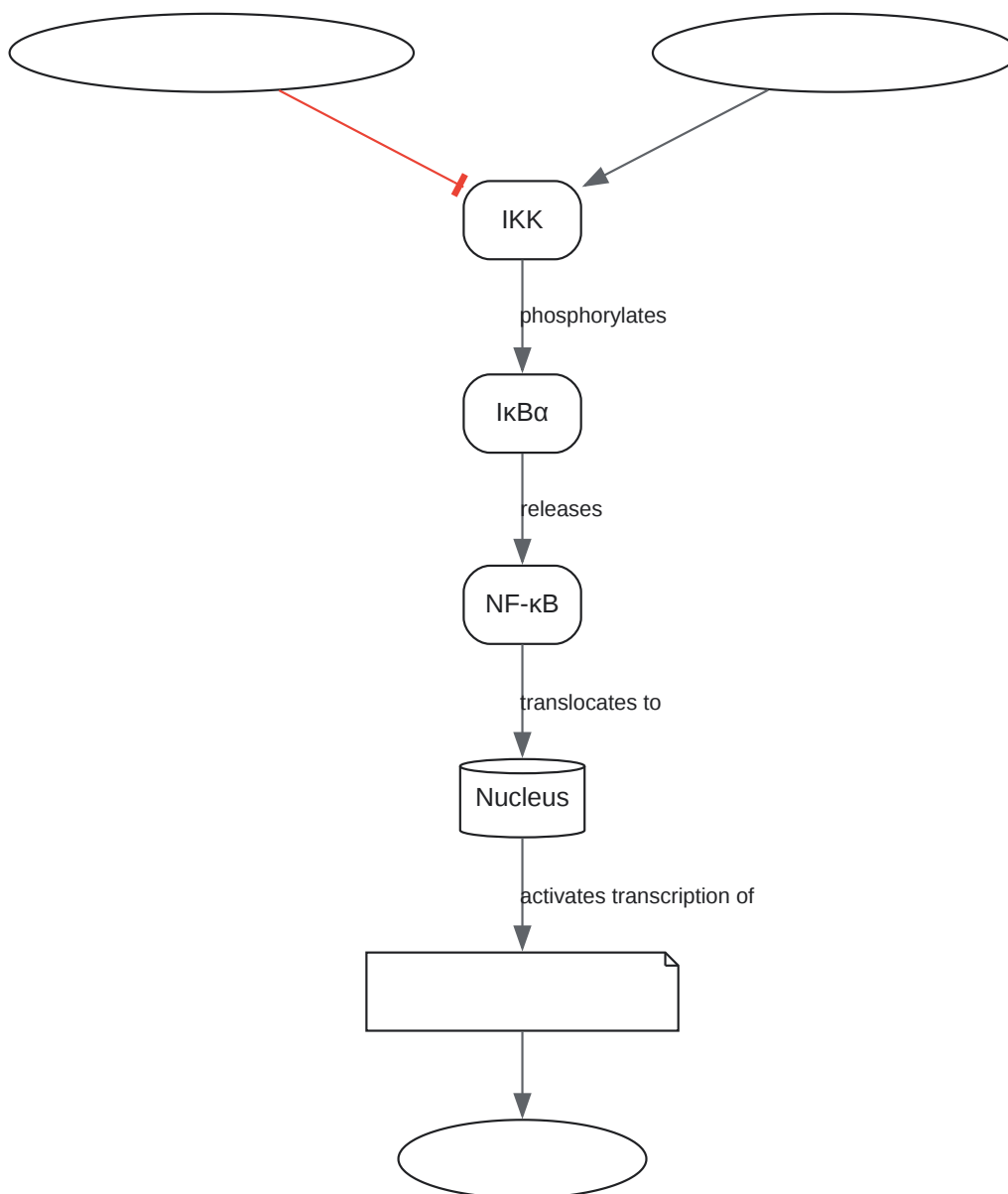
## Potential Biological Activity and Signaling Pathways

While the biological activity of **cinnamaldehyde oxime** is an active area of research, the extensive studies on its parent compound, cinnamaldehyde, provide insights into its potential mechanisms of action. Cinnamaldehyde is known to possess anti-inflammatory, antimicrobial, and anticancer properties. It is plausible that **cinnamaldehyde oxime** shares some of these activities, potentially with modified potency or selectivity.

## Potential Anti-inflammatory Mechanisms

Cinnamaldehyde has been shown to modulate key inflammatory pathways. **Cinnamaldehyde oxime** may exert similar effects through the following mechanisms:

- **Inhibition of the NF- $\kappa$ B Pathway:** Cinnamaldehyde can inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a critical transcription factor for pro-inflammatory cytokines like TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.
- **Modulation of MAPK Signaling:** Cinnamaldehyde can also affect the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to inflammatory stimuli.



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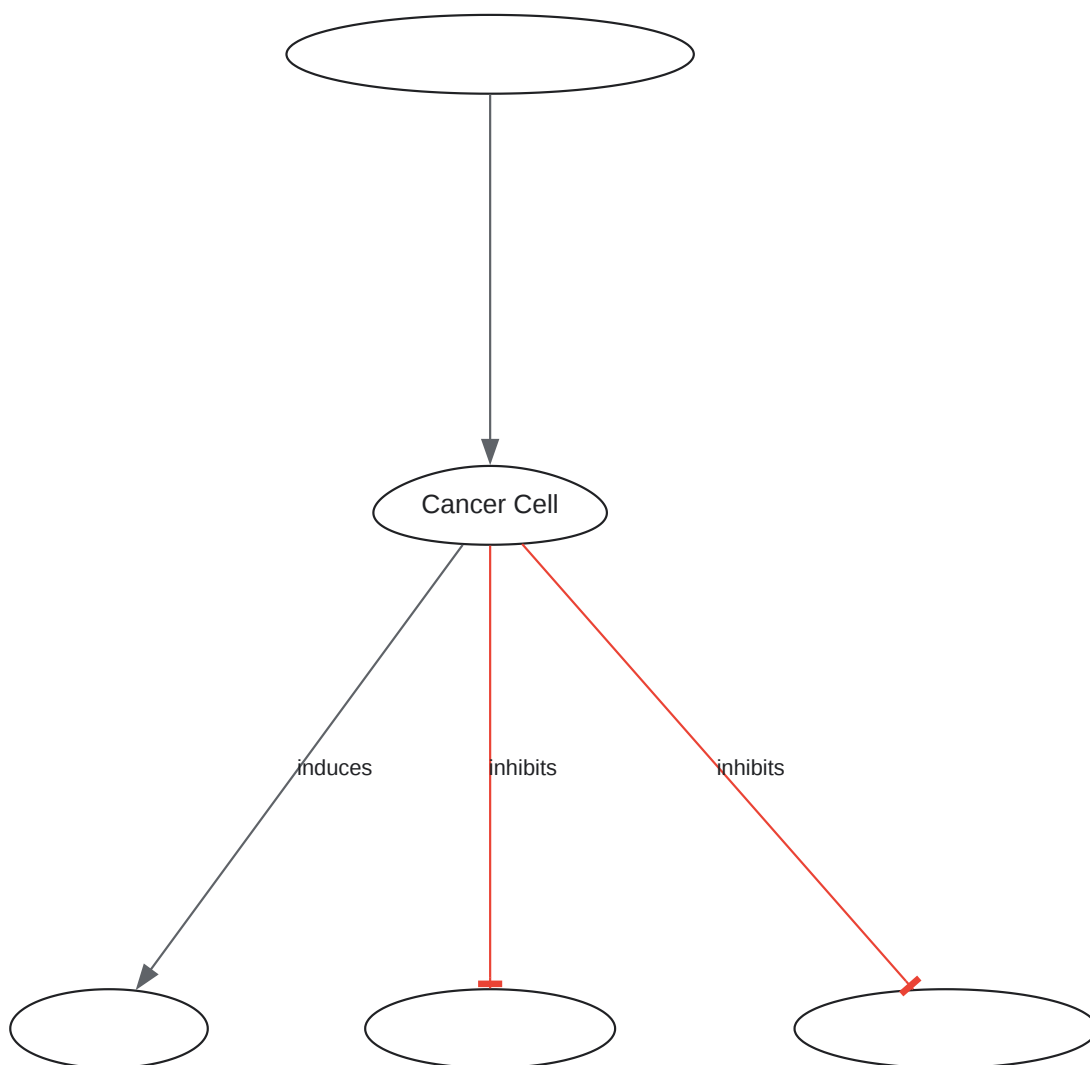
**Caption:** Potential inhibition of the NF-κB pathway by **cinnamaldehyde oxime**.

## Potential Anticancer Mechanisms



Cinnamaldehyde has demonstrated anticancer activity through various mechanisms that could be relevant for its oxime derivative:

- **Induction of Apoptosis:** Cinnamaldehyde can induce programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.
- **Anti-Angiogenesis:** It can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.
- **Cell Cycle Arrest:** Cinnamaldehyde can halt the proliferation of cancer cells by arresting the cell cycle at different phases.



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